molecular formula C9H13N3O3S B14831470 4-(Aminomethyl)-5-cyclopropoxypyridine-2-sulfonamide

4-(Aminomethyl)-5-cyclopropoxypyridine-2-sulfonamide

Katalognummer: B14831470
Molekulargewicht: 243.29 g/mol
InChI-Schlüssel: ATMAPDJNAORDGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-5-cyclopropoxypyridine-2-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring. Its multifaceted chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-cyclopropoxypyridine-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring One common method includes the cyclization of appropriate precursors under controlled conditionsThe sulfonamide group is typically added through sulfonation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-5-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-5-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This compound may also interact with cellular receptors, influencing various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-Aminocoumarin derivatives
  • 4-Aminoquinolines

Uniqueness

4-(Aminomethyl)-5-cyclopropoxypyridine-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable tool in various research applications .

Eigenschaften

Molekularformel

C9H13N3O3S

Molekulargewicht

243.29 g/mol

IUPAC-Name

4-(aminomethyl)-5-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c10-4-6-3-9(16(11,13)14)12-5-8(6)15-7-1-2-7/h3,5,7H,1-2,4,10H2,(H2,11,13,14)

InChI-Schlüssel

ATMAPDJNAORDGH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CN=C(C=C2CN)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.